molecular formula C26H21N3O2 B2782363 5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866349-42-0

5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2782363
CAS RN: 866349-42-0
M. Wt: 407.473
InChI Key: XIYXFBCZCDZHMN-UHFFFAOYSA-N
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Description

5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as BDPMQ, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit various biological activities such as anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Biological Activity : Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and related structural frameworks, has shown significant antimicrobial activity against various organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These studies involve the synthesis of complex derivatives through reactions with different chemical agents, showcasing the compounds' potential in developing new antimicrobial agents (Hassan, 2013).

Antitumor Activity

Cytotoxic Activity : Derivatives of benzo[b][1,6]naphthyridines and related structures have been evaluated for their cytotoxic properties against various cancer cell lines, including murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia. These compounds have shown potent cytotoxicity, with some derivatives demonstrating IC50 values in the nanomolar range, highlighting their potential as antitumor agents (Deady et al., 2003).

Heterocyclic Chemistry and Drug Development

Synthesis of Heterocyclic Compounds : The creation of 1-hydroxy-substituted pyrazoloquinolines and related heterocyclic compounds from specific precursors has been detailed, emphasizing the methods for constructing these complex structures. Such research underscores the importance of heterocyclic chemistry in the development of novel therapeutic agents and materials (Pawlas et al., 2000).

properties

IUPAC Name

8-benzyl-5-(3,4-dimethylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-16-8-9-19(10-17(16)2)25-21-14-29(13-18-6-4-3-5-7-18)22-12-24-23(30-15-31-24)11-20(22)26(21)28-27-25/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXFBCZCDZHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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